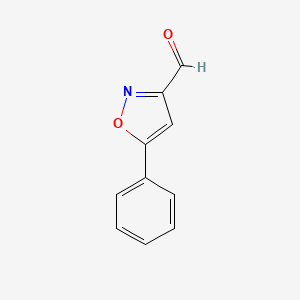

5-Phenylisoxazole-3-carbaldehyde

Description

Significance of the Isoxazole (B147169) Ring System in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. nih.gov This unique arrangement of heteroatoms imparts a distinct electronic character to the ring, making it a valuable scaffold in medicinal chemistry. nanobioletters.comrsc.org Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govnanobioletters.com The isoxazole ring's stability and the potential for functionalization at various positions make it an attractive core for the design of novel therapeutic agents and functional materials. rsc.orgnih.gov The weak nitrogen-oxygen bond within the isoxazole ring also allows for ring-cleavage reactions, further expanding its synthetic utility. rsc.orgnih.gov

Overview of 5-Phenylisoxazole-3-carbaldehyde as a Versatile Intermediate and Building Block

The utility of this compound is demonstrated in its use as a precursor for the synthesis of more complex molecules with potential biological activities. For instance, it has been used to synthesize a variety of derivatives, including isonicotinylhydrazones and semicarbazones. researchgate.netcsic.es

Scope and Research Objectives of the Academic Investigation

This article aims to provide a focused academic investigation into the chemical properties and synthetic applications of this compound. The primary objectives are:

To explore the synthetic routes for the preparation of this compound.

To detail the chemical reactivity of the aldehyde functional group and the isoxazole ring.

To review the application of this compound as a building block in the synthesis of various heterocyclic compounds.

To summarize the findings in a clear and concise manner, supported by data tables and references to relevant scientific literature.

This investigation will strictly adhere to the chemical aspects of this compound and will not include information on dosage, administration, or adverse effects.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHAQXZGSWFBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428295 | |

| Record name | 5-phenylisoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59985-82-9 | |

| Record name | 5-phenylisoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylisoxazole 3 Carbaldehyde and Its Advanced Precursors

Established Synthetic Pathways to the 5-Phenylisoxazole (B86612) Core

The formation of the isoxazole (B147169) ring is a cornerstone of this synthesis, and various methods have been developed to achieve this.

The isoxazole ring is a five-membered heterocycle that can be formed through several cyclization reactions. nanobioletters.com A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.com This reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing the isoxazole scaffold. Another widely used approach involves the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. nanobioletters.com Furthermore, the condensation of primary nitro compounds with alkynes can also lead to the formation of the isoxazole core. nanobioletters.com

Electrophilic cyclization reactions have also emerged as an efficient method for synthesizing isoxazoles. researchgate.net These reactions often proceed under mild conditions and offer high regioselectivity. researchgate.net For instance, 2-alkyn-1-one O-methyl oximes can undergo cyclization in the presence of an electrophile like iodine monochloride (ICl) to yield highly substituted isoxazoles. organic-chemistry.orgnih.gov

Achieving the desired substitution pattern on the isoxazole ring is crucial. Regioselectivity in isoxazole synthesis is often dictated by the nature of the starting materials and the reaction conditions. In the [3+2] cycloaddition of nitrile oxides with unsymmetrical alkynes, the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne influence which regioisomer is formed.

For example, the reaction of terminal alkynes with n-butyllithium followed by aldehydes and then treatment with molecular iodine and hydroxylamine provides a highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov Similarly, cobalt-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides offers a simple and efficient route to regioselectively synthesized 5-aminooxazoles. nih.gov The development of metal-free [3+2] cycloaddition reactions of halogenoximes with CF3-substituted alkenes has also enabled the regioselective preparation of 5-trifluoromethylisoxazoles. nih.gov

While metal catalysts are often employed in isoxazole synthesis, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. A notable metal-free method involves the one-pot [3+2] cycloaddition of halogenoximes with alkenes or alkynes. nih.govresearchgate.net This approach has been successfully used to prepare a variety of functionalized isoxazoles, including those with fluoroalkyl substituents. nih.gov The reaction of β-nitroenones with tin(II) chloride dihydrate in ethyl acetate (B1210297) provides another metal-free pathway to 3,5-disubstituted isoxazoles under mild conditions. rsc.org Additionally, the use of organocatalysts and green reaction conditions, such as ultrasound irradiation, has been explored for the environmentally benign synthesis of isoxazoles. nih.gov

Transition metal catalysts, particularly palladium, copper, gold, and silver, play a significant role in modern isoxazole synthesis. bohrium.comrsc.org These catalysts can facilitate the cyclization of various alkyne-containing starting materials, such as alkynone O-methyl oximes and propargylic alcohols, leading to the formation of isoxazole rings with high efficiency and selectivity. rsc.orgresearchgate.net

Palladium-catalyzed reactions are particularly versatile, enabling not only the initial cyclization but also subsequent functionalization of the isoxazole ring. nih.gov For instance, palladium-catalyzed Sonogashira coupling can be used to prepare the ynone precursors for electrophilic cyclization. organic-chemistry.orgnih.gov Gold catalysts have also been employed in cascade reactions to synthesize fully substituted isoxazoles. koreascience.kr Copper-catalyzed 1,3-dipolar cycloaddition reactions are also a well-established method for the regioselective synthesis of 3,5-disubstituted isoxazoles. bohrium.com The choice of metal catalyst and reaction conditions can be tailored to achieve specific substitution patterns and functional group tolerance. rsc.org

Synthesis of 5-Phenylisoxazole-3-carbaldehyde: Key Reactions and Conditions

Once the 5-phenylisoxazole core is established, the next critical step is the introduction of the carbaldehyde group at the 3-position.

A common and reliable method for the synthesis of this compound involves the reduction of a corresponding 5-phenylisoxazole-3-carboxylic acid derivative. nih.gov This precursor can be synthesized through various routes, including the cyclization strategies mentioned previously, starting with appropriate precursors to yield the carboxylic acid functionality at the 3-position.

The conversion of the carboxylic acid or its ester to the aldehyde can be achieved using standard reducing agents. For instance, the carboxylic acid can be converted to its corresponding acid chloride, which is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) in what is known as the Rosenmund reduction. Alternatively, the ester can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde using a selective oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Another approach involves the direct reduction of the carboxylic acid to the aldehyde. This can be challenging due to over-reduction to the alcohol, but specific reagents and conditions have been developed for this transformation. The synthesis of various phenylisoxazole-3/5-carbaldehyde derivatives has been reported, which are then used to synthesize other compounds like isonicotinylhydrazone and semicarbazone derivatives. uchile.clresearchgate.netcsic.es

Below is a table summarizing the key synthetic steps and reagents:

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Formation of 5-Phenylisoxazole Core | [3+2] Cycloaddition: Phenylacetylene and a nitrile oxide precursor | 5-Phenylisoxazole sigmaaldrich.com |

| 2 | Introduction of Functional Group at C3 | Cyclization with a precursor bearing a carboxylate or equivalent group | 5-Phenylisoxazole-3-carboxylic acid nih.gov |

| 3 | Conversion to Aldehyde | Reduction of the carboxylic acid derivative | This compound sigmaaldrich.comsigmaaldrich.com |

Synthesis of 5-Phenylisoxazole-3-carbohydrazide (B1588772) as an Intermediate

5-Phenylisoxazole-3-carbohydrazide serves as a crucial intermediate in the synthesis of various derivatives. researchgate.netchemimpex.com Its preparation is commonly achieved through the reaction of a corresponding ester, such as ethyl or methyl 5-phenylisoxazole-3-carboxylate, with hydrazine (B178648) hydrate. nih.govmdpi.com This nucleophilic acyl substitution reaction involves the attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the carbohydrazide.

The reaction is typically carried out by heating the ester and hydrazine hydrate, often in a solvent like ethanol, under reflux for several hours. nih.govmdpi.com The completion of the reaction is monitored, and upon cooling, the 5-phenylisoxazole-3-carbohydrazide product often precipitates from the solution and can be collected by filtration. mdpi.com The hydrazide functionality introduced in this step is highly reactive and serves as a key handle for further molecular modifications, particularly for creating hydrazones. chemimpex.com

Conversion of Carboxylic Acid to Carbaldehyde Functionality

The transformation of a carboxylic acid to a carbaldehyde is a fundamental process in organic synthesis that requires a controlled reduction to prevent over-reduction to the corresponding alcohol. While specific documented examples for the direct conversion of 5-phenylisoxazole-3-carboxylic acid are not prevalent in the reviewed literature, general and reliable synthetic methods can be applied.

A common and effective strategy involves a two-step process. First, the 5-phenylisoxazole-3-carboxylic acid is converted into a more reactive acyl derivative, typically an acid chloride. nih.govsigmaaldrich.comnih.gov This is often accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

In the second step, the resulting 5-phenylisoxazole-3-carbonyl chloride is subjected to a controlled reduction. The Rosenmund reduction is a classic method for this transformation, which uses a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), under a hydrogen atmosphere. The "poison," often a sulfur-containing compound like quinoline-sulfur, deactivates the catalyst just enough to stop the reduction at the aldehyde stage. Other modern reducing agents capable of this selective transformation include lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. These reagents are less reactive than lithium aluminum hydride (LiAlH₄) and can effectively reduce the acid chloride to the desired this compound.

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering benefits such as accelerated reaction times, higher yields, and increased product purity. nih.govnih.gov This technology has been successfully applied to the synthesis of phenylisoxazole derivatives. researchgate.net The core reaction for forming the isoxazole ring, a 1,3-dipolar cycloaddition, can be significantly expedited under microwave irradiation. researchgate.net

In a typical approach, the synthesis of phenylisoxazoles can be achieved via a metal-free, microwave-assisted 1,3-dipolar cycloaddition reaction. researchgate.net This method provides a rapid and economical route to various substituted phenylisoxazoles, with reactions often completing in minutes compared to hours required for conventional heating. nih.govresearchgate.net For instance, reacting appropriate precursors in a solvent like dimethylformamide (DMF) at 120°C for just 10 minutes under microwave conditions can produce the desired phenylisoxazole skeleton with good to excellent yields. researchgate.net This efficiency reduces energy consumption and minimizes the use of solvents, aligning with the principles of green chemistry. nih.govnih.gov

Utilization of Nanocatalysts in Synthesis

Nanocatalysis represents another frontier in green chemistry, providing catalysts with high surface area and reactivity, which can lead to more efficient and selective chemical transformations under milder conditions. wiley.com The synthesis of N-containing five-membered heterocycles, including isoxazoles, has benefited from the application of various nanocatalysts. researchgate.net

For instance, metal oxide nanoparticles, such as zinc oxide (ZnO), have been used as efficient, reusable, and environmentally benign catalysts for the synthesis of pyrazole (B372694) derivatives, which are structurally related to isoxazoles. Silver nanoparticles (AgNPs) have also been explored as catalysts in green synthetic protocols for isoxazole derivatives. researchgate.net These nanocatalysts can facilitate key bond-forming reactions, such as cycloadditions, often under solvent-free conditions or in green solvents like water. wiley.com The ability to easily separate and recycle the nanocatalyst after the reaction is a key advantage, reducing waste and cost. wiley.com The use of nanocatalysts in the synthesis of the 5-phenylisoxazole core promotes sustainability by lowering the energy barrier of the reaction and enabling higher atom economy.

Derivatization Strategies for Structural Modification of this compound

Condensation Reactions with the Carbaldehyde Group

The carbaldehyde group at the 3-position of the 5-phenylisoxazole ring is a versatile functional group that readily undergoes condensation reactions with primary amino groups. mdpi.com This reactivity allows for the straightforward synthesis of a wide array of derivatives, such as hydrazones and semicarbazones, which are classes of compounds extensively studied for their diverse chemical properties. csic.esresearchgate.net

A prominent example is the reaction of this compound with hydrazides to form hydrazones. Specifically, condensation with isoniazid (B1672263) (isonicotinic acid hydrazide) yields this compound isonicotinylhydrazone derivatives. researchgate.net This reaction is typically performed by heating the aldehyde and isoniazid in a suitable solvent mixture, such as methanol-water. researchgate.net

Similarly, reaction with semicarbazide (B1199961) hydrochloride produces the corresponding semicarbazone derivatives. researchgate.netcsic.esulima.edu.pe This condensation is generally carried out by refluxing the aldehyde and semicarbazide hydrochloride in methanol (B129727), often in the presence of a base like sodium acetate to neutralize the hydrochloride salt and facilitate the reaction. csic.es These derivatization strategies are crucial for creating libraries of related compounds for further research.

Table 1: Examples of Condensation Reactions with this compound

| Reactant | Resulting Derivative Class | General Reaction Conditions | Reference |

| Isonicotinylhydrazide | Hydrazone | Hot methanol-water mixture | researchgate.net |

| Semicarbazide Hydrochloride | Semicarbazone | Reflux in methanol with sodium acetate | csic.es |

Cyclization Reactions Initiated by the Carbaldehyde Moiety

The carbaldehyde group at the C3 position of the 5-phenylisoxazole ring is a versatile functional handle for constructing fused heterocyclic systems. Its electrophilic carbon atom readily participates in condensation reactions with nucleophiles, particularly those containing active methylene (B1212753) groups or amino functionalities, to initiate ring closure. These annulation reactions lead to complex polycyclic molecules where the isoxazole ring is fused to another carbocyclic or heterocyclic system.

Two classical named reactions, the Friedländer annulation and the Pfitzinger reaction, provide a conceptual framework for how the isoxazole-3-carbaldehyde (B1319062) moiety can be employed in cyclization strategies. wikipedia.orgwikipedia.org

Friedländer Annulation: The Friedländer synthesis traditionally involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgderpharmachemica.com In the context of this compound, the isoxazole aldehyde can react with a 2-aminoaryl ketone. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form a quinoline (B57606) ring fused or appended with the isoxazole moiety. The reaction can be catalyzed by acids or bases. derpharmachemica.com

Pfitzinger Reaction: The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The base first hydrolyzes isatin to form a keto-acid. This intermediate then reacts with the carbonyl compound—in this case, this compound—to form an imine, which subsequently cyclizes to yield the quinoline structure. wikipedia.orgepa.gov

These methodologies can be adapted to create a variety of fused systems. For example, reaction with hydrazine or its derivatives can lead to the formation of fused pyridazine (B1198779) systems, such as pyrazolo[3,4-d]pyridazines. researchgate.net Similarly, condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be a pathway to fused pyridine (B92270) rings.

The general applicability of these cyclization reactions is summarized in the table below.

| Reaction Type | Reactant for Carbaldehyde | Resulting Fused System (Example) | Key Conditions |

| Friedländer-type Annulation | 2-Aminoaryl Ketone | Isoxazolo[c]quinoline | Acid or Base Catalysis |

| Pfitzinger-type Reaction | Isatin | Quinoline-4-carboxylic acid derivative | Base (e.g., KOH) |

| Pyridazine Formation | Hydrazine Hydrate | Pyridazino[4,5-d]isoxazole | Reflux in ethanol |

| Pyridine Annulation | Malononitrile, Ethyl Cyanoacetate | Pyridino[2,3-d]isoxazole | Base catalyst (e.g., piperidine) |

These reactions highlight the utility of the carbaldehyde group not just as a simple functional group but as a key initiator for the construction of diverse and complex heterocyclic scaffolds built upon the 5-phenylisoxazole core.

Regioselective Alkylation Strategies

Regioselective alkylation is a critical consideration in the synthesis of substituted isoxazoles, particularly in the context of creating advanced precursors for this compound. The regioselectivity often dictates the substitution pattern of the isoxazole ring itself, which is typically formed via a [3+2] cycloaddition or a condensation-cyclization sequence. Direct alkylation of the final this compound is less common; instead, regioselective alkylation is applied to the acyclic precursors to ensure the correct isomeric product is formed.

One of the most fundamental challenges is controlling the regiochemistry during the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with hydroxylamine. This reaction can potentially yield two different isoxazole isomers. Strategies to control this outcome are paramount for an efficient synthesis of the desired 5-phenyl isomer.

Control via Precursor Design: A powerful strategy involves the use of β-enaminones as precursors. These compounds are prepared from 1,3-dicarbonyls and amines. The reaction of β-enaminones with hydroxylamine allows for a highly regioselective synthesis of isoxazoles. The specific isomer obtained can be controlled by the choice of reaction conditions and the nature of the substituents on the enaminone precursor. researchgate.netacs.org

Another approach involves the regioselective alkylation of ambident nucleophiles that are precursors to the final isoxazole. For instance, the alkylation of isoxazolinones can occur at either the nitrogen (N-alkylation) or the α-carbon (C-alkylation). nih.govresearchgate.net Controlling the site of alkylation is crucial for synthesizing specifically substituted derivatives. Studies have shown that factors such as the choice of base, solvent, and alkylating agent can significantly influence the N- versus C-alkylation ratio. researchgate.netbeilstein-journals.org For example, a palladium-catalyzed 1,4-addition has been developed for the regioselective C-alkylation of isoxazolinones, avoiding competitive N-alkylation. nih.gov

The table below outlines key strategies for achieving regioselectivity in the synthesis of precursors for 5-substituted isoxazoles.

| Strategy | Precursor Type | Alkylating/Reacting Agent | Factor Controlling Regioselectivity | Resulting Intermediate |

| Cyclocondensation | 1,3-Diketone (e.g., Benzoylacetone) | Hydroxylamine | Reaction pH, temperature, solvent | Mixture of 3-methyl-5-phenylisoxazole (B94393) and 5-methyl-3-phenylisoxazole |

| Controlled Cyclocondensation | β-Enaminone | Hydroxylamine | Substituents on enamine nitrogen; reaction conditions | Regiochemically pure 5-substituted isoxazole |

| Asymmetric Alkylation | Isoxazolinone | Electrophilic Alkylating Agent | Catalyst (e.g., Palladacycle), absence/presence of base | C-alkylated Isoxazolinone |

| N-Alkylation | Azole Precursors (e.g., Pyrimidinones) | Alkyl Halides | Temperature, nature of alkylating agent | N- or O-alkylated heterocycle |

These regioselective strategies are fundamental to the efficient and controlled synthesis of advanced precursors, which can then be further elaborated to yield this compound and its structurally complex derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Phenylisoxazole 3 Carbaldehyde

Reaction Mechanisms Involving the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature of 5-Phenylisoxazole-3-carbaldehyde. researchgate.netsphinxsai.com This ring system is generally stable but can undergo specific reactions under certain conditions. For instance, isoxazoles can participate in phototransposition reactions, where irradiation leads to rearrangement of the ring atoms. researchgate.net In the case of substituted isoxazoles, these reactions can also lead to ring cleavage, yielding nitrile derivatives. researchgate.net

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group (-CHO) attached to the isoxazole ring at the 3-position is a primary site of chemical reactivity. sigmaaldrich.comsigmaaldrich.com The carbonyl carbon of the aldehyde is electrophilic and readily undergoes reactions with nucleophiles. libretexts.orgmasterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the oxygen atom yields an alcohol. youtube.com These reactions can be promoted by either basic or acidic conditions. libretexts.org

A common example is the formation of cyanohydrins through the addition of a cyanide ion (CN⁻) to the carbonyl group. libretexts.org Another significant reaction is the addition of alcohols to form hemiacetals, which are often unstable but can be important intermediates. libretexts.org

The carbaldehyde group of this compound can also react with hydrazines to form hydrazones. For instance, it reacts with semicarbazide (B1199961) hydrochloride to produce phenylisoxazole semicarbazone derivatives. csic.es Similarly, reaction with isonicotinylhydrazide yields phenylisoxazole isonicotinylhydrazone derivatives. researchgate.net

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. sciensage.info This reaction is often catalyzed by a base. pharmascholars.com this compound can serve as the aldehyde component in such reactions. sciensage.infonih.gov

Active methylene compounds, which possess two electron-withdrawing groups attached to a methylene (-CH2-) group, are key reactants in this process. rsc.orgresearchgate.net The reaction typically proceeds through the formation of an intermediate which then undergoes dehydration to yield a more stable product. nih.gov For instance, the reaction of this compound with active methylene compounds can lead to the synthesis of various derivatives, including those with potential biological activity. beilstein-journals.org

A related and widely used reaction is the Claisen-Schmidt condensation, which is employed for the synthesis of chalcones. nih.govusd.ac.id This reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. pharmascholars.comresearchgate.net this compound can be used as the aromatic aldehyde to produce isoxazole-containing chalcone (B49325) derivatives. sphinxsai.comnih.gov

Table 1: Examples of Knoevenagel Condensation and Related Reactions

| Aldehyde | Active Methylene Compound/Ketone | Base/Catalyst | Product Type |

| This compound | Active Methylene Compound | Base (e.g., Piperidine, Et3N) | Substituted Alkenes |

| Aromatic Aldehyde | Acetophenone | Base (e.g., KOH, NaOH) | Chalcone |

| Salicylaldehyde | N-Aryl-3-oxobutanamide | - | Chroman-3-carboxamide |

| Benzaldehyde | Malonates | TiCl4-Pyridine | Indene Derivatives |

Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. masterorganicchemistry.com The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.com This reaction provides a valuable method for forming new carbon-carbon bonds. masterorganicchemistry.com The addition of a Grignard reagent to this compound would be expected to proceed in a similar fashion, yielding a secondary alcohol where the alkyl or aryl group from the Grignard reagent is attached to the former carbonyl carbon.

Electrophilic and Nucleophilic Characterization of Reactive Sites

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic properties and reactivity of molecules like this compound. csic.esresearchgate.net These studies help in identifying the sites most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to predict reactive sites. For derivatives of phenylisoxazole carbaldehyde, MEP studies have indicated that the oxygen atom of the carbonyl group is a likely site for electrophilic attack. researchgate.net This is consistent with the general understanding of carbonyl chemistry, where the lone pairs of electrons on the oxygen atom make it a Lewis basic site.

Sensitivity to Nucleophilic Attack

The aldehyde functional group at the C3 position of the isoxazole ring renders this compound susceptible to nucleophilic attack. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the aldehyde carbon, making it a prime target for various nucleophiles.

Research has demonstrated its reactivity in several types of nucleophilic addition reactions. For instance, it serves as a key electrophilic component in the three-component synthesis of novel spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. In this reaction, the aldehyde carbon is attacked by an amine nucleophile, initiating a cascade of reactions that ultimately form the complex spirocyclic system.

Furthermore, its reaction with nitrogen nucleophiles is a cornerstone of its synthetic utility. The aldehyde readily undergoes condensation reactions with hydrazines and other amine-containing compounds. A notable example is its reaction with 4-amino-3-mercapto-1,2,4-triazole derivatives, which proceeds via nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of Schiff bases. These reactions highlight the compound's role as a valuable building block in the synthesis of heterocyclic systems. The sensitivity to nucleophilic attack is a defining characteristic of its chemical reactivity, enabling its participation in a wide array of chemical transformations.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bonding Orbital (NBO) analysis offer a molecular-level view of its reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has been instrumental in elucidating the reaction pathways and transition states for reactions involving this compound. DFT calculations, often performed using the B3LYP functional with a 6-311G(d,p) basis set, provide detailed energetic profiles of reaction mechanisms. For example, in the synthesis of novel pyran derivatives, DFT studies have been used to model the reaction between this compound, malononitrile (B47326), and a dimedone derivative. These studies help to identify the most plausible reaction pathway by comparing the activation energies of different potential routes, confirming the sequence of nucleophilic attacks and cyclization steps.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) analysis is crucial for predicting the reactivity of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

For this compound, the LUMO is typically localized over the aldehyde group and the isoxazole ring, indicating that these are the primary sites for nucleophilic attack. The HOMO is often distributed across the phenyl ring system. The specific energies of these orbitals determine the compound's reactivity profile with various nucleophiles. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: FMO Analysis Data

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.25 | Highest Occupied Molecular Orbital, indicating electron-donating ability. Primarily located on the phenyl ring. |

| LUMO | -2.58 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. Localized on the carbaldehyde and isoxazole moiety. |

| HOMO-LUMO Gap | 4.67 | Energy difference, indicating the compound's kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the this compound molecule, highlighting regions that are electron-rich or electron-poor. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the most electron-deficient region (indicated by a blue or positive potential) is centered on the hydrogen atom of the aldehyde group, making it highly susceptible to nucleophilic attack. The oxygen atom of the carbonyl group, conversely, represents a region of high electron density (indicated by red or negative potential) and is therefore a site for electrophilic attack. The phenyl ring typically shows a region of neutral or slightly negative potential. This detailed mapping aligns with and visually confirms the predictions made by FMO analysis.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis offers deeper insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For this compound, NBO analysis quantifies the charge on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] |

| 4-amino-3-mercapto-1,2,4-triazole |

| Malononitrile |

Derivatives and Analogues of 5 Phenylisoxazole 3 Carbaldehyde: Synthesis and Applications

Synthesis of Semicarbazone Derivatives

The synthesis of semicarbazone derivatives of 5-phenylisoxazole-3-carbaldehyde is a straightforward and efficient process. csic.esresearchgate.net The reaction involves the condensation of this compound with semicarbazide (B1199961) hydrochloride. csic.esulima.edu.pe

Typically, the synthesis is carried out by preparing a mixture of semicarbazide hydrochloride and sodium acetate (B1210297) in an aqueous methanol (B129727) solution. csic.es To this, a methanolic solution of the this compound derivative is added. csic.es The resulting mixture is then heated at reflux for a period of three hours, followed by stirring at room temperature for 24 hours. csic.es The semicarbazone product precipitates from the solution upon concentration and can be further purified by recrystallization, commonly from a methanol/acetone mixture. csic.es This method has been successfully employed to synthesize a range of novel phenylisoxazole semicarbazone derivatives. csic.esulima.edu.pe

Characterization and Spectroscopic Analysis of Semicarbazone Derivatives

The characterization of the synthesized semicarbazone derivatives is accomplished using a suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). csic.esresearchgate.net

FT-IR spectroscopy is instrumental in confirming the formation of the semicarbazone by identifying key functional groups. The spectra of these derivatives typically show characteristic absorption bands for the N-H, C=O, and C=N groups. csic.es

NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information. csic.esresearchgate.net In the ¹H NMR spectra, the signals for the protons of the phenyl and isoxazole (B147169) rings, as well as the protons of the semicarbazone moiety (NH and NH₂), are observed at their characteristic chemical shifts. csic.es Two-dimensional NMR techniques, such as ¹H-¹H NOESY, have been used to determine the stereochemistry of the C=N double bond, revealing that these compounds predominantly exist in the E isomeric form. csic.esulima.edu.peulima.edu.pe ¹³C NMR spectra further confirm the structure by showing the resonances for all the carbon atoms in the molecule, including the carbonyl and imine carbons of the semicarbazone group. csic.es

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. csic.esresearchgate.net

Table 1: Spectroscopic Data for a Representative this compound Semicarbazone Derivative

| Spectroscopic Technique | Observed Features |

| FT-IR (cm⁻¹) | N-H stretching, C=O stretching, C=N stretching |

| ¹H NMR (ppm) | Signals for aromatic protons, isoxazole ring proton, NH and NH₂ protons |

| ¹³C NMR (ppm) | Resonances for aromatic carbons, isoxazole ring carbons, C=O and C=N carbons |

| ESI-MS (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound |

Synthesis of Hydrazone Derivatives

The aldehyde functionality of this compound also readily reacts with various hydrazine (B178648) compounds to form hydrazone derivatives. This section focuses on a particularly well-studied class of these compounds.

Isonicotinylhydrazone Derivatives Synthesis

The synthesis of isonicotinylhydrazone derivatives of this compound involves the condensation reaction between a phenylisoxazole-3/5-carbaldehyde derivative and isonicotinylhydrazide (isoniazid). ulima.edu.peresearchgate.net The general procedure entails adding a hot solution of isonicotinylhydrazide in a methanol-water mixture dropwise to a methanolic solution of the respective phenylisoxazole carbaldehyde derivative over a period of about 20 minutes. researchgate.net

The reaction mixture is then refluxed for several hours. researchgate.net Upon cooling, the resulting precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent system, such as a methanol/DMSO mixture, to yield the pure phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives. researchgate.net This synthetic strategy has been successfully used to prepare a series of novel phenylisoxazole isoniazid (B1672263) derivatives. ulima.edu.peresearchgate.net The synthesized compounds are characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net Furthermore, 2D NMR techniques like ¹H-¹H NOESY have been employed to confirm that these derivatives exist in the trans(E) isomeric form in acetone-d6 (B32918) solution. ulima.edu.peresearchgate.net

Synthesis of Isoxazole-Linked Compounds

The this compound core can be incorporated into larger, more complex molecular architectures through various synthetic strategies. These isoxazole-linked compounds often exhibit interesting chemical and physical properties.

Quinolinyl Phenylisoxazole Derivatives via Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including those containing the quinoline (B57606) and isoxazole moieties. researchgate.netscielo.br This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring that can link different molecular fragments. nih.govnih.govyoutube.com

A series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives have been synthesized in good to moderate yields using a click chemistry approach. researchgate.net This method is based on the regioselective copper(I)-catalyzed cycloaddition between nitrile oxides derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and phenylacetylene. researchgate.net The resulting compounds were characterized by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net The ¹H NMR spectra showed a characteristic singlet for the isoxazole proton at δ 7.09-7.12 ppm, and the ¹³C NMR spectra displayed the C-4 of the isoxazole ring at δ 100.8-101.0 ppm. researchgate.net

This synthetic strategy highlights the utility of click chemistry in creating novel quinolinyl phenylisoxazole derivatives, which are of interest for further chemical and biological investigations. researchgate.net

Table 2: Summary of Synthesized Quinolinyl Phenylisoxazole Derivatives

| Compound | Starting Materials | Synthetic Approach |

| 3-(2-chloroquinolin-3-yl)-5-phenylisoxazoles | 2-chloroquinoline-3-carbaldehyde derivatives, phenylacetylene | Copper(I)-catalyzed cycloaddition |

Isoxazole-3-carboxamide (B1603040) Derivatives

The synthesis of isoxazole-3-carboxamide derivatives from this compound is a key transformation that opens avenues to a wide range of functionalized molecules. This conversion is typically achieved through a two-step synthetic sequence involving an initial oxidation of the aldehyde group, followed by an amidation reaction.

Oxidation to 5-Phenylisoxazole-3-carboxylic acid

The first step in converting this compound to its carboxamide derivatives is the oxidation of the formyl group at the 3-position to a carboxylic acid. This yields the crucial intermediate, 5-phenylisoxazole-3-carboxylic acid. sigmaaldrich.com A variety of established oxidation methods can be employed for this transformation. Common laboratory reagents for oxidizing aldehydes to carboxylic acids include potassium dichromate(VI) in acidic conditions or other oxidizing agents like Oxone. libretexts.orgorganic-chemistry.org The reaction must be carefully controlled to ensure the aldehyde is fully converted to the carboxylic acid without cleaving the isoxazole ring. libretexts.org

Amidation of 5-Phenylisoxazole-3-carboxylic acid

Once 5-phenylisoxazole-3-carboxylic acid is obtained, the carboxyl group can be activated and reacted with a primary or secondary amine to form the desired amide bond. libretexts.org This amidation can be carried out using several methods:

Activation with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride. The resulting 5-phenylisoxazole-3-carbonyl chloride is then reacted with the desired amine to yield the final carboxamide. This method was used in the synthesis of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide from its corresponding carboxylic acid. nih.gov

Peptide Coupling Reagents: Modern coupling agents are widely used for efficient amide bond formation under mild conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or other activators like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, facilitate the reaction between the carboxylic acid and an amine, often in a one-pot procedure. lookchemmall.comresearchgate.net This approach is highly versatile and tolerates a wide range of functional groups on the amine component. lookchemmall.com For example, a general scheme for producing indole-3-isoxazole-5-carboxamide derivatives involves the use of EDC/HOBt or oxalyl chloride with triethylamine (B128534) (TEA). researchgate.net

| Step | Reagents & Conditions | Product | Reference |

| Oxidation | Potassium Dichromate(VI), H₂SO₄, Heat | 5-Phenylisoxazole-3-carboxylic acid | libretexts.org |

| Amidation | 1. Thionyl Chloride2. Amine (e.g., Dimethylamine) | 5-Phenylisoxazole-3-carboxamide derivative | nih.gov |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | 5-Phenylisoxazole-3-carboxamide derivative | researchgate.net |

Development of Novel 3,5-Disubstituted Isoxazole Scaffolds

Beyond carboxamides, the aldehyde functionality of this compound serves as a versatile handle for synthesizing a variety of novel 3,5-disubstituted isoxazole scaffolds. Condensation reactions with nitrogen-containing nucleophiles are a common and effective strategy to create new derivatives with potential biological activities.

Synthesis of Hydrazone and Semicarbazone Derivatives

A straightforward method for derivatization involves the reaction of the carbaldehyde with hydrazides or semicarbazides to form isoxazole-3-carbaldehyde (B1319062) hydrazones and semicarbazones, respectively. These reactions typically proceed under mild conditions.

Isonicotinylhydrazones: A series of this compound isonicotinylhydrazone derivatives have been synthesized by reacting the corresponding carbaldehyde with isoniazid (isonicotinic acid hydrazide). researchgate.net The reaction is generally carried out by adding a hot solution of isoniazid to the phenylisoxazole carbaldehyde derivative in methanol. researchgate.net These compounds have been characterized and evaluated for their antitubercular activity. researchgate.net

Semicarbazones: Novel phenylisoxazole semicarbazone derivatives are synthesized by reacting phenylisoxazole-3-carbaldehyde with semicarbazide hydrochloride. csic.es The reaction is typically performed by heating the mixture at reflux in methanol and water, followed by stirring at room temperature. csic.es These derivatives have been studied for their chemical and physical properties using computational methods. csic.es

These synthetic approaches demonstrate the utility of this compound as a building block for generating molecular diversity. The resulting 3,5-disubstituted isoxazoles, where the substituent at the 3-position is an extended chain containing C=N bonds, are of interest in drug discovery programs. nih.gov

| Starting Material | Reagent | Product Type | Reference |

| 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde | Isoniazid | Isonicotinylhydrazone | researchgate.net |

| 5-(4'-methylphenyl)isoxazole-3-carbaldehyde | Isoniazid | Isonicotinylhydrazone | researchgate.net |

| Phenylisoxazole-3-carbaldehyde derivative | Semicarbazide Hydrochloride | Semicarbazone | csic.es |

Advanced Spectroscopic and Computational Characterization for Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Phenylisoxazole-3-carbaldehyde, ¹H-NMR and ¹³C-NMR, along with 2D NMR methods, offer definitive structural confirmation.

The analysis of ¹H-NMR and ¹³C-NMR spectra provides detailed information about the chemical environment of each proton and carbon atom in this compound.

¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the isoxazole (B147169) ring proton, and the protons of the phenyl group. The aldehyde proton (CHO) typically resonates at a significantly downfield chemical shift, generally in the range of δ 9.9-10.1 ppm. rsc.org The single proton on the isoxazole ring (H-4) is anticipated to appear as a sharp singlet. In related 3,5-disubstituted isoxazole structures, this proton signal is observed around δ 6.8 ppm. rsc.org The five protons of the phenyl group will produce signals in the aromatic region (typically δ 7.4-7.9 ppm), with a multiplicity pattern depending on the coupling between them. rsc.org

¹³C-NMR Spectroscopy : The carbon NMR spectrum complements the proton data. The carbonyl carbon of the aldehyde group is highly deshielded and expected to appear at approximately δ 164 ppm. ipb.pt The carbons of the isoxazole ring have characteristic chemical shifts; for instance, C-3 is often found around δ 160-170 ppm, while C-4 is observed near δ 104 ppm, and C-5 is influenced by the phenyl substituent. ipb.ptresearchgate.net The phenyl group carbons will show several signals in the aromatic region (δ 125-135 ppm). rsc.org

A summary of anticipated NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of similar structures and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.9 - 10.1 (s, 1H) | ~164 |

| Isoxazole C4-H | ~6.8 (s, 1H) | ~104 |

| Phenyl-H (ortho, meta, para) | 7.4 - 7.9 (m, 5H) | 125 - 135 |

| Isoxazole C3 | - | ~160-170 |

| Isoxazole C5 | - | ~168-170 |

Two-dimensional NMR techniques are essential for unambiguously assigning signals and determining spatial relationships within a molecule. mnstate.edu While this compound does not have cis/trans isomers in the same way as its derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm its conformation. NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å. harvard.eduhuji.ac.il

In studies of derivatives of this compound, such as semicarbazones and isonicotinylhydrazones, 2D NOESY experiments were crucial for determining the geometric isomerism (E/Z configuration) around the newly formed C=N bond. researchgate.netcsic.esresearchgate.net For the parent aldehyde, a NOESY experiment would be expected to show a correlation between the aldehyde proton and the H-4 proton of the isoxazole ring, confirming their proximity in the molecule's preferred conformation.

Mass Spectrometry (ESI-MS) for Molecular Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of a compound. For this compound (molecular formula C₁₀H₇NO₂), the expected molecular weight is 173.17 g/mol . sigmaaldrich.com In ESI-MS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺. Therefore, the ESI-MS spectrum of this compound would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 174.17. This technique has been successfully used to confirm the molecular mass of various derivatives synthesized from this aldehyde. csic.esresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govucdavis.edu The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

Aldehyde C=O Stretch : A strong, sharp absorption band typically found in the region of 1700-1725 cm⁻¹. researchgate.net

Aromatic C=C Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ range, indicative of the phenyl and isoxazole rings.

Isoxazole Ring Stretches (C=N, C-O) : These vibrations appear in the fingerprint region, typically between 1300-1500 cm⁻¹.

Aldehyde C-H Stretch : Two weak characteristic bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹. researchgate.net

Aromatic C-H Stretch : Absorption bands appearing above 3000 cm⁻¹.

This analytical method has been routinely applied to characterize products derived from this compound. csic.escsic.es

Table 2: Expected FT-IR Absorption Bands for this compound Values are based on general FT-IR correlation tables.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1725 - 1700 | Strong |

| Aldehyde | C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak (2 bands) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Isoxazole Ring | C=N Stretch | ~1500 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation (if available)

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. Such an analysis would reveal the planarity of the isoxazole and phenyl rings and the conformation of the aldehyde group relative to the heterocyclic core. While X-ray diffraction has been used to characterize related heterocyclic compounds researchgate.net, specific, publicly available single-crystal X-ray diffraction data for this compound was not found in the reviewed literature. If such data were available, it would provide unparalleled insight into the molecule's three-dimensional architecture in the crystalline state.

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complementary tool to experimental techniques. csic.es These calculations can predict molecular geometry, electronic properties, and spectroscopic parameters. Studies on derivatives of this compound have utilized DFT calculations at levels like B3LYP/6-311++G(d,p) to optimize molecular geometries and analyze structural and electronic properties. researchgate.netcsic.esulima.edu.pe

For this compound, these computational methods would be used to:

Optimize Molecular Geometry : Determine the most stable conformation by calculating the potential energy surface.

Analyze Frontier Molecular Orbitals (FMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability. ulima.edu.pe

Map Molecular Electrostatic Potential (MEP) : An MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the carbonyl group would be identified as a region of high negative potential, making it susceptible to electrophilic attack. csic.esulima.edu.pe

Natural Bond Orbital (NBO) Analysis : This analysis provides insight into hyperconjugative interactions and charge delocalization within the molecule, explaining stabilizing effects. ulima.edu.pe

These computational studies provide a theoretical framework that supports and helps interpret the experimental data obtained from NMR and IR spectroscopy. researchgate.netcsic.es

Conformational Analysis and Stability Studies

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape and stability of this compound derivatives. csic.esresearchgate.netresearchgate.net These theoretical calculations are often performed at levels such as B3LYP/6-311++G(d,p) to optimize molecular geometries and determine the most stable conformers in both the gas phase and in various solvents. csic.esresearchgate.net

For derivatives of this compound, such as semicarbazones and isonicotinylhydrazones, conformational analysis reveals the existence of multiple stable conformers. csic.esresearchgate.net For instance, in a study of phenylisoxazole-carbaldehyde semicarbazones, it was found that the cis-E geometrical configuration is the most stable conformer for all synthesized compounds in both gas and liquid phases (acetone and DMSO). csic.esresearchgate.net This theoretical finding is in good agreement with experimental results obtained from two-dimensional ¹H-¹H NOESY NMR spectroscopy. csic.esresearchgate.net

The stability of different tautomeric and isomeric forms is a key aspect of these studies. For phenylisoxazole-carbaldehyde semicarbazones, three stable tautomers were identified, with the order of decreasing stability being I > II > III. csic.es The cis-E conformational isomers were found to be the most stable and abundant structures for tautomers I and III. csic.es

Table 1: Conformational Stability of Phenylisoxazole-Carbaldehyde Semicarbazone Derivatives

| Tautomer | Most Stable Conformer | Phase | Relative Stability |

|---|---|---|---|

| I | cis-E | Gas, Acetone, DMSO | Most Stable |

| II | E'E | Gas, Acetone, DMSO | Intermediate Stability |

This table summarizes the findings from computational studies on the conformational stability of phenylisoxazole-carbaldehyde semicarbazone derivatives. csic.es

Prediction of Spectroscopic Parameters

Theoretical calculations are not only used to predict conformational stability but also to forecast various spectroscopic parameters, which can then be compared with experimental data for validation. DFT methods are commonly used to calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). csic.esresearchgate.netresearchgate.net

For derivatives of this compound, calculated harmonic vibrational frequencies at the B3LYP/6-311++G(d,p) level of theory have shown good correlation with experimental FT-IR spectra. csic.es For example, in the FT-IR spectra of phenylisoxazole semicarbazones, the characteristic broad and intense bands for N-H stretching vibrations and weak absorption bands for C-H stretching of the aromatic ring are consistent with theoretical predictions. csic.es

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using computational methods. rsc.org These theoretical values, when compared with experimental data from spectrometers operating at frequencies such as 400, 500, or 600 MHz for ¹H and 100, 126, or 150 MHz for ¹³C, provide a powerful tool for structural elucidation. csic.esresearchgate.net The use of internal standards like tetramethylsilane (B1202638) (TMS) is crucial for accurate comparison. csic.esresearchgate.net

The prediction of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the reactivity and electronic transitions of the molecule. csic.esresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. csic.esresearchgate.net For instance, in a study of phenylisoxazole semicarbazone derivatives, compound 5 in the gas phase and compound 6 in the liquid phase were predicted to be the most stable due to their larger HOMO-LUMO gaps. csic.es

Table 2: Predicted Spectroscopic Data for a 5-Phenylisoxazole (B86612) Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value |

|---|---|---|

| FT-IR | ν(N-H) stretching | 3330–3520 cm⁻¹ |

| FT-IR | ν(C-H) aromatic stretching | 3061–3171 cm⁻¹ |

| ¹H NMR | Chemical Shift (δ) | Varies with derivative |

| ¹³C NMR | Chemical Shift (δ) | Varies with derivative |

This table provides an example of the types of spectroscopic parameters that can be predicted for derivatives of this compound based on computational studies. csic.es

Theoretical Insights into Tautomerism and Isomerism

Tautomerism and isomerism are fundamental concepts in the study of isoxazole derivatives. nih.govnih.gov Theoretical calculations provide significant insights into the relative stabilities of different tautomers and isomers, which can be influenced by the solvent environment. nih.govresearchgate.net

For isoxazolone derivatives, which are related to this compound, studies have shown the existence of keto-enol and imine-enamine tautomerism. nih.gov DFT calculations have been used to determine the most stable tautomeric forms. For example, in a study of edaravone (B1671096) and isoxazolone derivatives, the C-H tautomer was found to be the most stable and energetically favored. nih.gov The energy differences between tautomers were observed to decrease in polar media, indicating the significant role of the solvent in tautomeric equilibrium. nih.gov

In the case of phenylisoxazole-carbaldehyde semicarbazones, computational studies have identified three stable tautomers. csic.escsic.es The relative enthalpies (ΔH) computed through these studies established a clear stability order among the tautomeric structures. csic.es The solvent polarity can play a significant role in the relative energies and populations of these tautomers. researchgate.net

Isomerism, particularly E/Z isomerism around the C=N bond in derivatives like hydrazones, is also a key area of investigation. csic.es Two-dimensional NMR techniques, such as ¹H-¹H NOESY, are powerful experimental tools for determining the isomeric form present in solution. csic.esresearchgate.net These experimental findings are often corroborated by computational calculations, which can predict the most stable isomer. csic.esresearchgate.net For phenylisoxazole-carbaldehyde semicarbazones and isonicotinylhydrazones, the E isomeric form was confirmed by both NOESY experiments and DFT calculations. csic.esresearchgate.net

Table 3: Tautomeric and Isomeric Forms of Phenylisoxazole Derivatives

| Compound Type | Phenomenon | Method of Investigation | Key Findings |

|---|---|---|---|

| Isoxazolone Derivatives | Keto-enol/Imine-enamine Tautomerism | DFT Calculations | C-H tautomer is most stable; stability influenced by solvent polarity. nih.gov |

| Phenylisoxazole Semicarbazones | Tautomerism | DFT Calculations, NMR | Three stable tautomers identified with a defined stability order. csic.es |

This table summarizes the theoretical and experimental findings on tautomerism and isomerism in various derivatives related to this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways for Enhanced Synthesis

The core of innovation in the application of 5-phenylisoxazole-3-carbaldehyde lies in the development of its derivatives. Researchers are actively exploring novel reaction pathways to synthesize new molecules with enhanced or specific biological activities. A significant area of this exploration involves condensation reactions of the aldehyde group.

One prominent pathway involves the reaction of this compound and its substituted analogues with hydrazide compounds. For instance, new phenylisoxazole isonicotinylhydrazone derivatives have been synthesized by reacting the corresponding phenylisoxazole-3/5-carbaldehyde with isonicotinylhydrazide. researchgate.net Similarly, the reaction with semicarbazide (B1199961) hydrochloride yields novel phenylisoxazole semicarbazone derivatives. csic.esresearchgate.netulima.edu.pe These reactions typically involve heating the reactants at reflux, followed by stirring at room temperature, leading to the precipitation and subsequent recrystallization of the desired hydrazone derivatives. csic.es Such synthetic routes are crucial as they lead to the creation of Schiff bases, which are widely studied for their broad pharmacological properties, including anticancer, antitubercular, and antimicrobial activities. csic.es

Research Findings on Synthesis:

Semicarbazone Derivatives: Novel phenylisoxazole semicarbazone derivatives are synthesized through the reaction of 5-phenylisoxazole-3/5-carbaldehyde derivatives with semicarbazide hydrochloride. researchgate.net

Isonicotinylhydrazone Derivatives: Eight new phenylisoxazole isoniazid (B1672263) derivatives were created by synthesizing various substituted phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazones. researchgate.net

Reaction Conditions: A common method involves adding a solution of the phenylisoxazole-3/5-carbaldehyde derivative to a mixture containing the hydrazide hydrochloride and a base like sodium acetate (B1210297), followed by heating under reflux. csic.es

Advanced Computational Modeling for Structure-Activity Relationships

To rationalize experimental findings and guide the design of more potent derivatives, advanced computational modeling has become an indispensable tool. Density Functional Theory (DFT) is a frequently employed method to investigate the structural and electronic properties of molecules derived from this compound. researchgate.netcsic.es

Computational studies, often using the B3LYP/6-311++G(d,p) level of theory, are performed to optimize the molecular geometries of synthesized compounds in both gas and liquid phases. csic.esresearchgate.netulima.edu.pe These calculations help confirm experimental data, such as the isomeric forms of the molecules identified through Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcsic.es Furthermore, these models provide deep insights into the structure-activity relationship (SAR) by analyzing various parameters. nih.gov

Key computational analyses include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netulima.edu.pe A smaller gap suggests higher reactivity. ulima.edu.pe

Molecular Electrostatic Potential (MEP) Analysis: MEP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netulima.edu.pe This is vital for predicting how a molecule might interact with a biological target, for instance, indicating sites susceptible to electrophilic or nucleophilic attack. ulima.edu.pe

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides information about the interactions between filled and vacant orbitals, revealing stabilizing effects like hyperconjugative interactions within the molecule. researchgate.netulima.edu.pe

Molecular Docking: This technique is used to predict the binding mode and affinity of a compound within the active site of a biological target, such as an enzyme. nih.gov For example, molecular docking has been used to understand how 5-phenylisoxazole (B86612) derivatives bind to xanthine (B1682287) oxidase, providing a basis for the structure-guided design of new inhibitors. nih.gov

These computational approaches provide a powerful complement to experimental synthesis and testing, enabling a more rational and efficient design of new derivatives with desired properties. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Design

The field of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). xjtlu.edu.cnmdpi.com These technologies offer the potential to dramatically reduce the time and cost associated with developing new drugs by analyzing vast datasets to identify promising candidates. xjtlu.edu.cnmdpi.com For a scaffold like this compound, AI and ML can be applied in several impactful ways.

De Novo Drug Design: Generative AI algorithms can design entirely new molecules. frontiersin.org Trained on large databases of chemical structures and their properties, these models can generate novel molecular structures based on the 5-phenylisoxazole core that are optimized for specific therapeutic profiles. mdpi.com Techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) can explore the vast chemical space to propose innovative drug candidates with high predicted efficacy and low toxicity. frontiersin.org

Predictive Modeling: ML algorithms can be trained to predict the biological activities, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of this compound derivatives. mdpi.comnih.gov By learning from existing experimental data, these models can quickly screen virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing. nih.gov

Scaffold Hopping and Optimization: AI can be used for "scaffold hopping" campaigns to identify novel core structures with similar biological activity to known inhibitors. frontiersin.org Starting with the 5-phenylisoxazole scaffold, AI can suggest modifications or entirely new scaffolds that retain key binding interactions while offering improved properties, such as enhanced selectivity or better pharmacokinetics. frontiersin.org Reinforcement learning algorithms can be used to navigate the chemical space and optimize multiple properties simultaneously, balancing potency against safety. mdpi.com

While the direct application of AI to this compound is an emerging area, the established success of these methods in broader drug discovery indicates a promising future for accelerating the development of new therapeutics based on this versatile scaffold. xjtlu.edu.cn

Development of Targeted Therapies and Precision Medicine Approaches

The structural versatility of the this compound framework makes it an excellent starting point for the development of targeted therapies. By strategically modifying the phenyl ring and the carbaldehyde group, researchers can design compounds that interact with specific biological targets, a cornerstone of precision medicine.

Research has already demonstrated the potential of its derivatives in targeting specific enzymes and pathogens:

Antitubercular Agents: Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Certain isonicotinylhydrazone derivatives showed significant bioactivity against both sensitive and resistant strains of the bacterium. researchgate.net This line of research is particularly important given the rise of drug-resistant tuberculosis.

Enzyme Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, a key enzyme in uric acid production, which is implicated in gout. nih.govnih.gov Molecular modeling studies have helped to elucidate the binding mode of these inhibitors, revealing key interactions with amino acid residues in the enzyme's active site. nih.govnih.gov This provides a clear path for designing even more potent and selective inhibitors. nih.gov

Antiviral Agents: While not directly involving the carbaldehyde, related isoxazole (B147169) and oxazole (B20620) derivatives have shown potent antiviral activity against viruses like Hepatitis C (HCV) and Coxsackievirus B3 (CVB3). nih.gov This suggests that the isoxazole core is a viable pharmacophore for antiviral drug design, and derivatives of this compound could be explored for this purpose.

The ability to fine-tune the structure to achieve high potency and selectivity against specific biological targets makes this compound class highly suitable for developing targeted therapies that offer greater efficacy and fewer side effects.

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

As promising drug candidates emerge, the development of sustainable and scalable synthetic methods becomes crucial for industrial application. The principles of green chemistry—such as using environmentally benign solvents, reducing waste, and improving energy efficiency—are increasingly important in pharmaceutical manufacturing.

Future research in this area will likely focus on:

Green Solvents: Exploring the use of water or other environmentally friendly solvents in the synthesis of this compound and its derivatives. Research on related isoxazol-5-one derivatives has shown that water can be an excellent solvent for their synthesis. mdpi.com

Catalysis: Employing recyclable and non-toxic catalysts to improve reaction efficiency and reduce waste. For example, amine-functionalized cellulose (B213188) has been used as a biodegradable and effective catalyst for the one-pot, three-component synthesis of isoxazol-5-one derivatives. mdpi.com This approach avoids the need for chromatographic purification and allows for mild reaction conditions. mdpi.com

Process Intensification: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

By focusing on these green and scalable methodologies, the chemical industry can ensure that the production of valuable compounds based on the this compound scaffold is both economically viable and environmentally responsible.

Q & A

Q. What are the common synthetic routes for 5-phenylisoxazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cycloaddition of nitrile oxides to alkynes (e.g., using hypervalent iodine reagents) . Another route involves semicarbazone derivatization, where hydrazine reacts with the aldehyde group to form semicarbazones, followed by cyclization . Key factors include solvent choice (e.g., acetone, DMF), temperature (60–100°C), and catalysts (e.g., iodine reagents).

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Conditions | Reference |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | 75–85 | 12–24 h | ICl₃, CH₂Cl₂, RT | |

| Semicarbazone Formation | 60–70 | 6–8 h | Ethanol, reflux, NH₂NH₂·HCl |

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; the aldehyde proton resonates at δ 9.8–10.2 ppm. Isoxazole ring carbons are typically observed at δ 95–110 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm functional groups .

- MS : Molecular ion peaks ([M+H]⁺) are identified via ESI-MS, with fragmentation patterns indicating loss of CO (28 amu) or phenyl groups .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store in a cool (<4°C), dry environment under inert gas (e.g., N₂) to prevent aldehyde oxidation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the isoxazole ring .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on crystallographic data .

- Validation : Compare computed NMR chemical shifts with experimental data to validate structural accuracy .

Q. How can crystallographic disorder in X-ray structures of 5-phenylisoxazole derivatives be resolved?

- Methodological Answer : Use SHELXL for refinement, applying constraints (e.g., AFIX commands) to model disordered regions. High-resolution data (≤1.0 Å) and TWIN/BASF commands are critical for twinned crystals . For ambiguous electron density, computational modeling (e.g., DFT-optimized geometries) provides complementary insights .

Q. What strategies improve synthetic yields of this compound derivatives in multistep reactions?

- Methodological Answer :

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for cross-coupling steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency, while ethanol improves semicarbazone stability .

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound?

- Methodological Answer :

- Electron-Withdrawing Groups (NO₂, CF₃) : Increase electrophilicity of the aldehyde, favoring nucleophilic additions (e.g., hydrazine reactions) .

- Electron-Donating Groups (OCH₃, CH₃) : Stabilize the isoxazole ring but reduce aldehyde reactivity. Quantify effects via Hammett plots using σ values .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for isoxazole syntheses?

- Methodological Answer :

- Variable Control : Differences in catalyst purity (e.g., iodine vs. hypervalent iodine reagents) and solvent drying methods (e.g., molecular sieves vs. inert gas) significantly impact yields .